

# A Comparative Guide to the Gas Transport Properties of Silicon-Substituted Polytricyclononenes

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## Compound of Interest

Compound Name: Cyclononene

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This guide provides a comprehensive comparison of the gas transport properties of silicon-substituted polytricyclononenes (PTCNs), a class of polymers showing significant promise for membrane-based gas separation applications. The introduction of bulky, silicon-containing side groups into the rigid polymer backbone of PTCNs results in materials with exceptionally high gas permeability. This guide will objectively compare their performance with other notable gas separation polymers, supported by experimental data.

## Performance Comparison of Gas Separation Polymers

The following table summarizes the gas permeability and ideal selectivity of various polymers. The data for silicon-substituted PTCNs are represented by a close analog, poly[(3-trimethylgermyl)tricyclononene-7], and other trimethylsilyl-substituted polynorbornenes, which exhibit similar structural features and gas transport behavior.

Polymer	H <sub>2</sub> Permea bility (Barrer)	N <sub>2</sub> Permea bility (Barrer)	O <sub>2</sub> Permea bility (Barrer)	CO <sub>2</sub> Permea bility (Barrer)	CH <sub>4</sub> Permea bility (Barrer)	CO <sub>2</sub> /CH <sub>4</sub> Selectiv ity	O <sub>2</sub> /N <sub>2</sub> Selectiv ity
Poly[(3-trimethylgermyl)tricyclononene-7]	-	-	660	3850	-	-	-
Polynorb ornene with one or two Me <sub>3</sub> Si groups	-	-	30-50	-	-	-	-
Polynorb ornene with three Me <sub>3</sub> Si groups	-	-	125	-	-	-	-
PIM-1 (Polymer of Intrinsic Micropor osity)	1300	104	270	2300	120	19.2	2.6
Matrimid ® 5218 (Polyimid e)	22	0.35	1.8	9.3	0.28	33.2	5.1
PDMS (Polydim	650	250	500	2700	800	3.4	2.0

ethylsilox  
ane)

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Note: 1 Barrer =  $10^{-10}$  cm<sup>3</sup>(STP)·cm / (cm<sup>2</sup>·s·cmHg). Data for Poly[(3-trimethylgermyl)tricyclononene-7] is limited to O<sub>2</sub> and CO<sub>2</sub> permeability. Data for polynorbornenes with Me<sub>3</sub>Si groups is presented for O<sub>2</sub> to illustrate the effect of silicon substitution.

## Experimental Protocols

The following sections detail the typical methodologies used to fabricate and test polymer membranes for gas transport properties.

### 1. Membrane Fabrication

Homogeneous, defect-free polymer films are essential for accurate gas permeability measurements. The solution casting method is a commonly employed technique:

- **Polymer Solution Preparation:** The silicon-substituted polytricyclononene is dissolved in a suitable solvent (e.g., toluene, chloroform) to form a polymer solution with a concentration typically ranging from 1-5 wt%. The dissolution is usually carried out at room temperature with continuous stirring until a homogeneous solution is obtained.
- **Casting:** The polymer solution is filtered to remove any impurities and then cast onto a flat, level surface, such as a glass plate or a Teflon dish.
- **Solvent Evaporation:** The solvent is allowed to evaporate slowly in a dust-free environment, often under a controlled atmosphere (e.g., in a desiccator or a controlled-flow nitrogen glovebox). The slow evaporation rate is crucial to prevent the formation of pinholes and to ensure a uniform membrane thickness.
- **Drying and Annealing:** After the majority of the solvent has evaporated, the membrane is detached from the casting surface and dried further in a vacuum oven at an elevated temperature (below the polymer's glass transition temperature) for an extended period (typically 24-48 hours) to remove any residual solvent. This step is critical as residual solvent can significantly affect the gas transport properties.

## 2. Gas Permeability Measurement: Constant-Volume, Variable-Pressure Method

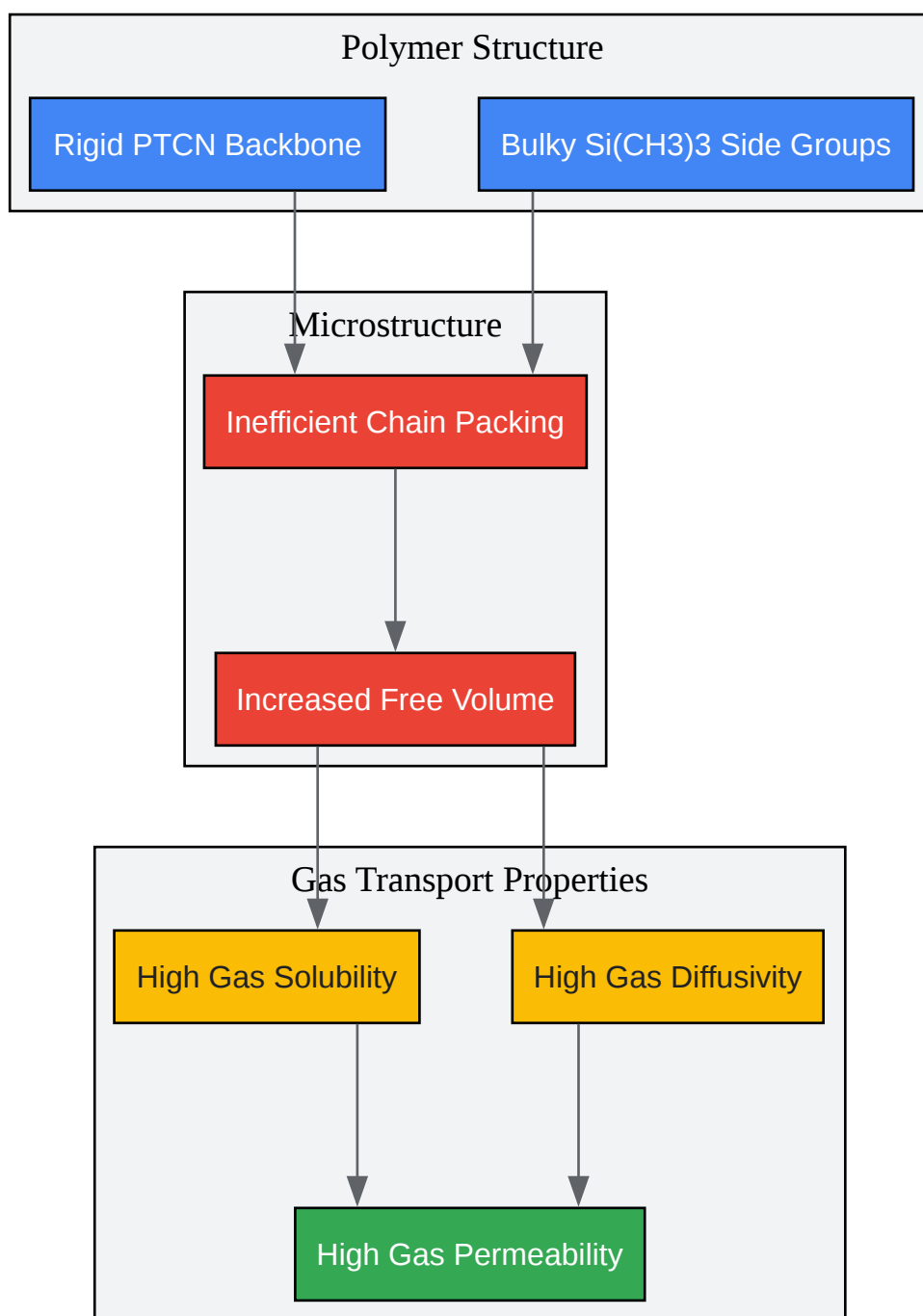
The gas transport properties of the prepared membranes are commonly evaluated using a constant-volume, variable-pressure apparatus.

- **Membrane Mounting:** A circular sample of the polymer membrane is placed in a permeation cell, which is then sealed to ensure a gas-tight separation between the upstream (high-pressure) and downstream (low-pressure) sides.
- **System Evacuation:** The entire system, including the downstream volume and the upstream side, is thoroughly evacuated using a high-vacuum pump to remove any residual gases.
- **Leak Testing:** The system is isolated from the vacuum pump, and the pressure on the downstream side is monitored over time to ensure there are no leaks.
- **Gas Permeation Measurement:**
  - The upstream side of the membrane is pressurized with the test gas (e.g., H<sub>2</sub>, N<sub>2</sub>, O<sub>2</sub>, CO<sub>2</sub>, CH<sub>4</sub>) to a specific pressure, which is maintained constant throughout the experiment.
  - The gas permeates through the membrane into the constant, known downstream volume.
  - The pressure increase in the downstream volume is monitored as a function of time using a high-precision pressure transducer.
- **Data Analysis:**
  - The permeability coefficient (P) is calculated from the steady-state permeation rate, which is determined from the linear region of the pressure versus time plot. The following equation is used:  $P = (V * l) / (A * R * T * \Delta p) * (dp/dt)$  where:
    - V is the downstream volume
    - l is the membrane thickness
    - A is the effective membrane area
    - R is the ideal gas constant

- T is the absolute temperature
- $\Delta p$  is the pressure difference across the membrane
- $dp/dt$  is the rate of pressure increase at steady state
- The ideal selectivity ( $\alpha$ ) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:  $\alpha(A/B) = P(A) / P(B)$

## Structure-Property Relationship

The enhanced gas transport properties of silicon-substituted polytricyclononenes can be attributed to their unique molecular architecture. The following diagram illustrates the logical relationship between the polymer structure and its gas permeability.



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Caption: Structure-property relationship in Si-substituted PTCNs.

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